2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Overview
Description
2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is an organic compound with the molecular formula C13H17N3 It features a benzonitrile group attached to a 4-methyl-1,4-diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-1,4-diazepane and benzonitrile.
Reaction Conditions: A common synthetic route involves the nucleophilic substitution reaction where 4-methyl-1,4-diazepane reacts with a benzonitrile derivative under basic conditions. The reaction is often carried out in an organic solvent like dichloromethane or toluene, with a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or nitrated benzonitrile derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in the investigation of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its chemical stability and reactivity. It may also find applications in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The diazepane ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways in the nervous system.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-1,4-diazepan-1-yl)benzamide: Similar structure but with an amide group instead of a nitrile.
2-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile.
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid: Features a carboxylic acid group instead of a nitrile.
Uniqueness
2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic applications and research studies, distinguishing it from its analogs with different functional groups.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in diverse scientific and industrial fields.
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJLOVRBRYDGGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632628 | |
Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204078-93-3 | |
Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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